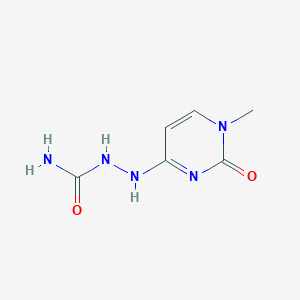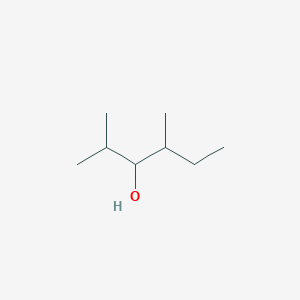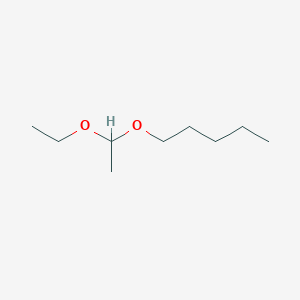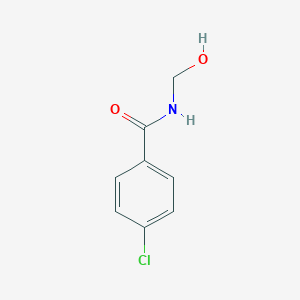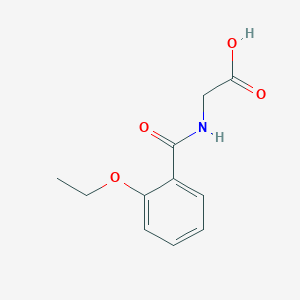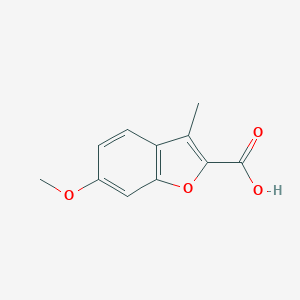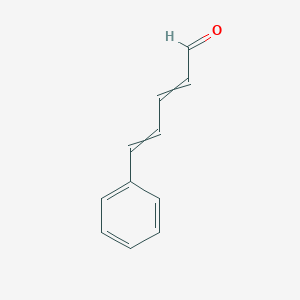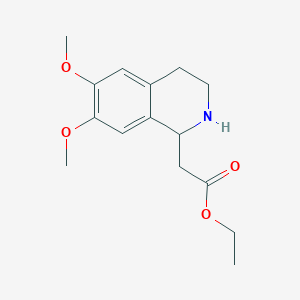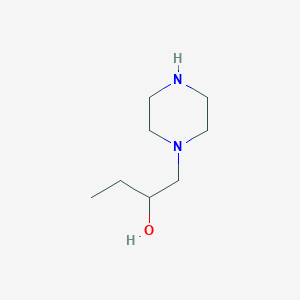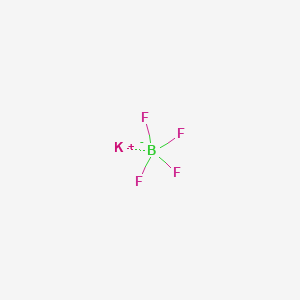
Strontium vanadium oxide (SrV2O6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium vanadium oxide (SrV2O6) is a compound that belongs to the family of vanadium oxides. It is known for its unique structural and chemical properties, which make it a subject of interest in various scientific fields. The compound is composed of strontium and vanadium atoms, with oxygen atoms bridging the two metals. This compound exhibits interesting electronic and magnetic properties, making it valuable for research and industrial applications.
Preparation Methods
The synthesis of strontium vanadium oxide can be achieved through several methods, including:
Solid-State Reaction: This method involves mixing strontium carbonate (SrCO3) and vanadium pentoxide (V2O5) in stoichiometric amounts.
Sol-Gel Method: In this method, strontium and vanadium precursors are dissolved in a solvent to form a gel.
Hydrothermal Synthesis: This involves reacting strontium and vanadium compounds in an aqueous solution under high pressure and temperature conditions.
Chemical Reactions Analysis
Strontium vanadium oxide undergoes various chemical reactions, including:
Oxidation: SrV2O6 can be oxidized to form higher oxidation state compounds of vanadium.
Reduction: It can be reduced using hydrogen or other reducing agents to form lower oxidation state vanadium oxides.
Common reagents used in these reactions include hydrogen, oxygen, and halogen gases. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Strontium vanadium oxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Energy Storage: The compound is studied for its potential use in lithium-ion batteries and other energy storage devices.
Magnetic Materials: SrV2O6 exhibits interesting magnetic properties, making it useful in the development of magnetic materials and devices.
Biomedical Applications: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Mechanism of Action
The mechanism by which strontium vanadium oxide exerts its effects is primarily through its electronic and magnetic properties. The compound can interact with various molecular targets and pathways, depending on its application. For example, in catalysis, it can facilitate the transfer of electrons between reactants, thereby speeding up the reaction .
Comparison with Similar Compounds
Strontium vanadium oxide can be compared with other vanadium oxides such as vanadium pentoxide (V2O5) and vanadium dioxide (VO2):
Vanadium Pentoxide (V2O5): V2O5 is known for its use in catalysis and as a precursor for other vanadium compounds.
Vanadium Dioxide (VO2): VO2 is famous for its metal-insulator transition properties, which are not observed in SrV2O6.
The uniqueness of SrV2O6 lies in its combination of strontium and vanadium, which imparts distinct electronic and magnetic properties not found in other vanadium oxides .
Properties
IUPAC Name |
distrontium;oxygen(2-);vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7O.2Sr.2V/q7*-2;2*+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNMFUIJDSASQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Sr+2].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Sr2V2-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-58-5 |
Source


|
| Record name | Strontium vanadium oxide (SrV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium vanadium oxide (SrV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

